molecular formula C13H16ClN3S B2422793 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine CAS No. 733794-76-8

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine

Cat. No.: B2422793
CAS No.: 733794-76-8
M. Wt: 281.8
InChI Key: OQXIHVZAXNRASY-UHFFFAOYSA-N
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Description

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine is a synthetic organic compound with the molecular formula C13H16ClN3S. It is characterized by a thieno[2,3-d]pyrimidine core substituted with a chloro group and two methyl groups, and a pyrrolidine moiety attached via a methylene bridge.

Properties

IUPAC Name

4-chloro-5,6-dimethyl-2-(pyrrolidin-1-ylmethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S/c1-8-9(2)18-13-11(8)12(14)15-10(16-13)7-17-5-3-4-6-17/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIHVZAXNRASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)CN3CCCC3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic or basic conditions. For the 5,6-dimethyl variant, pre-functionalized thiophene precursors are employed. For example, 4,5-dimethylthieno[2,3-d]pyrimidine can be prepared by treating 2-amino-4,5-dimethylthiophene-3-carboxylic acid with formamide at elevated temperatures (150–160°C), yielding the unsubstituted pyrimidine ring.

Chlorination at Position 4

Introduction of the chlorine atom at position 4 is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). In a representative procedure, 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine is refluxed with POCl₃ in the presence of a catalytic amount of N,N-dimethylaniline, yielding the 4-chloro derivative with >85% efficiency. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group is replaced by chlorine under strongly acidic conditions.

Functionalization at the 2-Position: Pyrrolidine-Methyl Group Installation

Alkylation of the Thienopyrimidine Intermediate

Alternative Synthetic Strategies

Suzuki-Miyaura Coupling for Methyl Group Introduction

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce methyl groups. For example, 4-chlorothieno[2,3-d]pyrimidin-2-ylmethyl chloride can react with methylboronic acid in the presence of PdCl₂(dppf) and cesium carbonate (Cs₂CO₃) in a toluene/water mixture at 80°C. This method offers regioselective methylation, though it is less commonly applied for the 5,6-dimethyl variant due to steric hindrance.

One-Pot Multistep Synthesis

A streamlined approach combines cyclocondensation, chlorination, and alkylation in a single reaction vessel. In this method, the thienopyrimidine core is formed, chlorinated in situ with POCl₃, and subsequently treated with pyrrolidine-methyl bromide under basic conditions. While this reduces purification steps, yields are moderate (50–60%) due to competing side reactions.

Purification and Characterization

Crystallization Techniques

The crude product is typically purified via recrystallization. High-purity 1-({4-chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine (≥98%) is obtained using solvents such as diisopropyl ether or ethyl acetate. For example, dissolving the crude material in hot diethyl carbonate (DEC) followed by slow cooling yields crystalline product with 97% recovery.

Analytical Data

  • Melting Point : 65–70°C
  • ¹H NMR (DMSO-d₆): δ 2.58 (s, 3H, CH₃), 2.92 (s, 3H, CH₃), 3.20–3.50 (m, 4H, pyrrolidine CH₂), 4.10 (s, 2H, CH₂N), 7.25 (s, 1H, thieno H).
  • MS (ESI+) : m/z 308.1 [M+H]⁺.

Challenges and Optimization

Byproduct Formation

The primary side reaction involves over-alkylation at the pyrrolidine nitrogen, leading to quaternary ammonium salts. This is mitigated by using a large excess of pyrrolidine (2–3 equiv.) and maintaining reaction temperatures below 70°C.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but complicate purification. Switching to toluene or dichloroethane improves phase separation during workup.

Data Table 1: Summary of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%) Reference
Core formation 2-Amino-4,5-dimethylthiophene-3-carboxylic acid + formamide, 150°C 78 95
Chlorination at C4 POCl₃, N,N-dimethylaniline, reflux 92 98
Alkylation with pyrrolidine Pyrrolidine, K₂CO₃, acetonitrile, 60°C 85 97
Recrystallization Diethyl carbonate, 0–5°C 97 99.1

Data Table 2: Spectral Characterization

Technique Key Data Reference
¹H NMR δ 2.58 (s, CH₃), 4.10 (s, CH₂N)
MS (ESI+) m/z 308.1 [M+H]⁺
Melting Point 65–70°C

Chemical Reactions Analysis

Types of Reactions

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile .

Scientific Research Applications

Medicinal Chemistry

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine belongs to a class of compounds known for their diverse biological activities. Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant pharmacological properties, including:

  • Anticancer Activity : Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial activity .
  • Anti-inflammatory Effects : Research highlights the anti-inflammatory potential of pyrimidine derivatives, which may be beneficial in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine can be achieved through various methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. This compound serves as a precursor for developing other biologically active derivatives .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the thieno[2,3-d]pyrimidine core have been shown to significantly influence potency and selectivity against specific targets .

Case Study 1: Anticancer Activity

In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized several derivatives based on thieno[2,3-d]pyrimidine and evaluated their anticancer properties. Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective cancer treatments .

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results revealed that some compounds had superior efficacy compared to conventional antibiotics like cefotaxime, suggesting their role as promising antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine is a synthetic organic compound with notable biological activity. Its structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological potential. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C13H16ClN3S
  • Molecular Weight : 281.81 g/mol
  • CAS Number : 733794-76-8

The compound is characterized by the presence of a chloro group and two methyl groups on the thieno[2,3-d]pyrimidine ring, along with a pyrrolidine moiety linked via a methylene bridge.

Synthesis

The synthesis of 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine typically involves several key steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
  • Chlorination and Methylation : Introduction of the chloro and methyl groups.
  • Attachment of the Pyrrolidine Moiety : A nucleophilic substitution reaction to connect the pyrrolidine ring.

The biological activity of 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including:

  • Antitumor Activity : The compound has been investigated as a potential inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. In studies, it has shown moderate tumor growth inhibition in murine models .

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that analogs of this compound exhibit significant inhibition of MDM2 with high binding affinity (Ki<1nMK_i<1nM). For example, compound AA-115 (related structure) was shown to achieve complete tumor regression in vivo when administered at effective doses .
  • Pharmacokinetic Profiles : Detailed pharmacokinetic studies indicate that compounds similar to 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine have favorable absorption and distribution characteristics in animal models. For instance, a related compound showed higher plasma exposure compared to other tested compounds during pharmacokinetic evaluations .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Antitumor InhibitionModerate inhibition of tumor growth in xenograft models
Binding AffinityHigh affinity for MDM2 (Ki<1nMK_i<1nM)
PharmacokineticsFavorable absorption and distribution profiles

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry. Its potential applications include:

  • Development of Anticancer Agents : Due to its MDM2 inhibitory activity.
  • Exploration as a Pharmacophore : Investigating its role in designing novel therapeutic agents targeting similar pathways.

Q & A

(Basic) What are the optimal synthetic routes for 1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine?

Methodological Answer:
Synthesis optimization can be achieved through statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, fractional factorial designs can identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) affecting yield and purity. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict feasible intermediates and transition states, narrowing experimental conditions . Reactor design principles (e.g., continuous-flow systems) may enhance scalability by improving heat/mass transfer, as outlined in CRDC subclass RDF2050112 .

(Advanced) How can computational modeling resolve contradictions in reported catalytic efficiencies for this compound’s synthesis?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., solvent effects, catalyst degradation). A hybrid approach integrates:

  • Reaction kinetic modeling (e.g., microkinetic simulations) to isolate rate-determining steps.
  • High-throughput experimentation paired with machine learning to map multidimensional parameter spaces.
  • Feedback loops where experimental data refine computational models, as demonstrated by ICReDD’s iterative design framework .
    Example workflow: Validate predicted activation energies (DFT) against experimental Arrhenius plots to reconcile discrepancies in catalytic turnover rates.

(Basic) What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substitution patterns (e.g., pyrrolidine methyl position) and chlorine integration.
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.
  • HPLC-PDA/MS: Assess purity (>99%) and detect trace isomers or byproducts (e.g., regioisomeric thienopyrimidine derivatives) .
  • X-ray crystallography: Resolve absolute stereochemistry if chiral centers are present.

(Advanced) How to design structure-activity relationship (SAR) studies for modifying the pyrrolidine moiety?

Methodological Answer:

  • Fragment-based design: Replace pyrrolidine with azetidine or piperidine analogs (synthesized via reductive amination, as in Scheme 5 of ) to probe steric/electronic effects .
  • Computational docking: Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., kinases).
  • In vitro assays: Compare IC50 values across analogs to correlate substituent effects (e.g., N-methylation vs. ring size) with activity .
    Example table for SAR analysis:
AnalogSubstituent ModificationIC50 (nM)Solubility (µg/mL)
Parent compoundNone5010
Piperidine derivative6-membered ring358
N-MethylpyrrolidineMethylation at N12015

(Basic) What safety protocols are critical when handling chlorinated thienopyrimidine derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315/H319 hazards) .
  • Waste disposal: Quench reactive intermediates (e.g., chlorinated byproducts) with sodium thiosulfate before disposal.
  • Emergency response: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions.

(Advanced) How to address low reproducibility in scaled-up synthesis batches?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Scale-down models: Use microreactors to simulate large-scale mixing dynamics and identify critical process parameters (CPPs) .
  • Risk assessment tools: Apply Failure Mode and Effects Analysis (FMEA) to prioritize variables (e.g., impurity profiles, catalyst stability) affecting batch consistency .

(Basic) What solvent systems optimize the coupling of pyrrolidine to the thienopyrimidine core?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of pyrrolidine in SN2 reactions.
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Phase-transfer catalysis: Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) to improve interfacial reactivity .

(Advanced) Can machine learning predict novel derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Data curation: Compile datasets of similar compounds (e.g., pyrrolo[2,3-d]pyrimidine analogs from ) with ADME (Absorption, Distribution, Metabolism, Excretion) data .
  • QSAR modeling: Train neural networks on descriptors like logP, topological polar surface area (TPSA), and P-glycoprotein substrate likelihood.
  • Generative chemistry: Use reinforcement learning to propose derivatives with optimal solubility (>50 µg/mL) and CYP450 inhibition profiles .

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